Zinc,(4-chloro-3-fluorophenyl)iodo-
Description
Properties
Molecular Formula |
C6H3ClFIZn |
|---|---|
Molecular Weight |
321.8 g/mol |
IUPAC Name |
zinc;1-chloro-2-fluorobenzene-4-ide;iodide |
InChI |
InChI=1S/C6H3ClF.HI.Zn/c7-5-3-1-2-4-6(5)8;;/h1,3-4H;1H;/q-1;;+2/p-1 |
InChI Key |
HGHUUGDDALXKID-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC(=C(C=[C-]1)F)Cl.[Zn+2].[I-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of Zinc,(4-chloro-3-fluorophenyl)iodo- typically involves the reaction of 4-chloro-3-fluoroiodobenzene with zinc in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere to prevent oxidation and other side reactions. The resulting product is a solution of 4-chloro-3-fluorophenylzinc iodide in THF .
Industrial Production Methods
Industrial production methods for Zinc,(4-chloro-3-fluorophenyl)iodo- are similar to laboratory-scale synthesis but are optimized for larger-scale production. This involves the use of larger reactors, precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Zinc,(4-chloro-3-fluorophenyl)iodo- undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the zinc atom is replaced by another nucleophile.
Coupling Reactions: It is commonly used in cross-coupling reactions such as the Suzuki-Miyaura coupling, where it reacts with boronic acids to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as halides, amines, and thiols. The reactions are typically carried out in polar solvents under mild conditions.
Suzuki-Miyaura Coupling: This reaction requires a palladium catalyst, a base (such as potassium carbonate), and a boronic acid.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Suzuki-Miyaura coupling reaction, the product is a biaryl compound formed by the coupling of the arylzinc iodide with a boronic acid .
Scientific Research Applications
Zinc,(4-chloro-3-fluorophenyl)iodo- has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in cross-coupling reactions to form carbon-carbon bonds.
Material Science: It is used in the synthesis of complex organic molecules and materials with specific properties.
Biology and Medicine: While its direct applications in biology and medicine are limited, it can be used in the synthesis of biologically active compounds and pharmaceuticals.
Mechanism of Action
The mechanism of action of Zinc,(4-chloro-3-fluorophenyl)iodo- in chemical reactions involves the transfer of the aryl group from the zinc atom to another molecule. In cross-coupling reactions, this transfer is facilitated by a palladium catalyst, which undergoes oxidative addition, transmetalation, and reductive elimination steps to form the final product .
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : Zinc, (4-chloro-3-fluorophenyl)iodo-
- CAS Number : 312693-42-8
- Molecular Formula : C₆H₃ClFIZn
- Molecular Weight : 321.85 g/mol
- Solution Form : Typically supplied as a 0.5M solution in tetrahydrofuran (THF) .
Structural Features :
The compound consists of a zinc atom bonded to an iodine atom and a 4-chloro-3-fluorophenyl group. The substituents on the aromatic ring (chloro at position 4, fluoro at position 3) confer distinct electronic and steric properties, influencing reactivity in cross-coupling reactions such as Negishi couplings.
Comparison with Similar Compounds
Positional Isomers
Positional isomers of arylzinc iodides differ in the substitution pattern of halogens on the phenyl ring. Key examples include:
Key Differences :
Halogen-Substituted Arylzinc Iodides
Variation in halogen type and number alters reactivity:
| Compound Type | Example Substituents | Reactivity Trend |
|---|---|---|
| Mono-halogenated | 4-Cl | Moderate activity in couplings |
| Di-halogenated | 4-Cl, 3-F | Enhanced electrophilicity due to dual electron-withdrawing groups |
| Tri-halogenated | 2,4,6-Trifluorophenyl | High reactivity but prone to side reactions |
The target compound’s dual chloro-fluoro substitution balances reactivity and selectivity, making it preferable for synthesizing complex aryl derivatives.
Database Similarity and Drug-Like Properties
The ZINC compound database () uses Tanimoto coefficient (Tc) metrics to assess structural similarity.
- Drug-Likeness : Predicted logP values <5 and molecular weight <500 g/mol, aligning with Lipinski’s rules .
- Target Affinity : Halogenated aromatics frequently target enzymes or receptors involved in medicinal chemistry (e.g., kinase inhibitors).
Data Tables
Table 1: Molecular Properties of Selected Arylzinc Iodides
| Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Solution Form |
|---|---|---|---|---|
| Zinc, (4-chloro-3-fluorophenyl)iodo- | 312693-42-8 | C₆H₃ClFIZn | 321.85 | 0.5M in THF |
| Zinc, (4-chloro-2-fluorophenyl)iodo- | 518989-99-6 | C₆H₃ClFIZn | 321.85 | Not specified |
Table 2: Reactivity Trends in Cross-Coupling Reactions
| Compound | Reaction Yield (%)* | Selectivity (para:ortho) |
|---|---|---|
| Zinc, (4-chloro-3-fluorophenyl)iodo- | 85–92 | 8:1 |
| Zinc, (4-chloro-2-fluorophenyl)iodo- | 70–78 | 5:1 |
*Theoretical data based on analogous arylzinc reagents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
